molecular formula C20H13FN2O3S B2423049 4-{[5-(4-Fluorophenyl)-4-oxothieno[2,3-D]pyrimidin-3-YL]methyl}benzoic acid CAS No. 685543-56-0

4-{[5-(4-Fluorophenyl)-4-oxothieno[2,3-D]pyrimidin-3-YL]methyl}benzoic acid

Cat. No.: B2423049
CAS No.: 685543-56-0
M. Wt: 380.39
InChI Key: REDVDJRVJSXXOA-UHFFFAOYSA-N
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Description

4-{[5-(4-Fluorophenyl)-4-oxo-3-hydrothiopheno[2,3-d]pyrimidin-3-yl]methyl}benzoic acid is a complex organic compound that features a unique structure combining a fluorophenyl group, a hydrothiopheno[2,3-d]pyrimidin ring, and a benzoic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(4-Fluorophenyl)-4-oxo-3-hydrothiopheno[2,3-d]pyrimidin-3-yl]methyl}benzoic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[5-(4-Fluorophenyl)-4-oxo-3-hydrothiopheno[2,3-d]pyrimidin-3-yl]methyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

4-{[5-(4-Fluorophenyl)-4-oxo-3-hydrothiopheno[2,3-d]pyrimidin-3-yl]methyl}benzoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[5-(4-Fluorophenyl)-4-oxo-3-hydrothiopheno[2,3-d]pyrimidin-3-yl]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl-substituted pyrimidines and benzoic acid derivatives. Examples include:

Uniqueness

The uniqueness of 4-{[5-(4-Fluorophenyl)-4-oxo-3-hydrothiopheno[2,3-d]pyrimidin-3-yl]methyl}benzoic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[[5-(4-fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O3S/c21-15-7-5-13(6-8-15)16-10-27-18-17(16)19(24)23(11-22-18)9-12-1-3-14(4-2-12)20(25)26/h1-8,10-11H,9H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDVDJRVJSXXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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